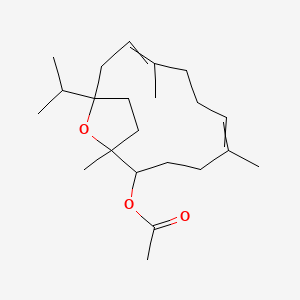

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neuropharmacological Effects:

- Studies suggest that incensole acetate may have psychoactive properties. A 2008 study published in the National Institutes of Health investigated how incensole acetate affects the brain and found that it activates TRPV3 channels, which are linked to temperature regulation and pain perception []. This activation may play a role in the historical use of frankincense in religious ceremonies for its potential mood-altering effects.

Cognitive Function:

- Research is also exploring the potential benefits of incensole acetate for cognitive function. A 2011 study in ResearchGate investigated the effects of incensole acetate on memory and found that it may improve memory function in rats exposed to conditions that mimic neurodegenerative diseases []. More research is needed to determine if these findings translate to humans.

Anti-inflammatory Properties:

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate is a complex organic compound featuring a bicyclic structure with multiple functional groups. Its molecular formula suggests a high degree of structural complexity, characterized by the presence of a bicyclo framework and various substituents that may influence its chemical behavior and biological activity. The compound's unique structural features are likely to contribute to its reactivity and potential applications in various fields.

Research suggests that incensole acetate exerts its biological effects through multiple mechanisms [, ]. Here are two potential pathways:

- Inhibition of NF-κB activation: Incensole acetate may suppress the activation of nuclear factor kappa-B (NF-κB), a key molecule involved in inflammatory responses []. This could lead to reduced production of inflammatory mediators, contributing to its anti-inflammatory properties.

- Activation of TRPV3 channels: Incensole acetate has been shown to activate transient receptor potential vanilloid 3 (TRPV3) channels []. These channels play a role in various physiological processes, including wound healing, pain perception, and body temperature regulation. Activation of TRPV3 may contribute to the anti-inflammatory and neuroprotective effects of incensole acetate.

- Substitution Reactions: The acetate group can undergo hydrolysis to form an alcohol and acetic acid.

- Elimination Reactions: Given its dienyl structure, it may participate in elimination reactions to form double bonds under specific conditions.

- Addition Reactions: The presence of double bonds allows for electrophilic addition reactions, which can modify the compound's structure.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity

The biological activity of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate is of significant interest due to its potential therapeutic properties. Compounds with similar structures often exhibit various biological activities such as:

Several methods can be employed for the synthesis of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate:

- Diels-Alder Reaction: This method can be used to construct the bicyclic framework by reacting a diene with a dienophile.

- Functional Group Modification: Starting from simpler precursors, functional groups can be introduced through various organic transformations such as alkylation or acylation.

- Total Synthesis: A stepwise synthesis involving multiple reactions to build the entire molecular structure from basic building blocks.

These methods highlight the versatility in synthetic approaches for complex organic molecules .

The applications of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate are diverse:

- Pharmaceuticals: Potential use in drug formulations due to its biological activity.

- Agricultural Chemicals: Possible application as a natural pesticide or herbicide based on antimicrobial properties.

- Cosmetics: Utilization in formulations for its antioxidant properties and skin benefits.

These applications underscore the compound's versatility across different industries .

Interaction studies are crucial for understanding how (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate interacts with biological systems:

- Receptor Binding Studies: Investigating how the compound binds to specific receptors can elucidate its mechanism of action.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems can inform its efficacy and safety profile.

- Structure–Activity Relationship Studies: These studies help correlate structural features with biological activity, guiding further development of derivatives with enhanced properties .

Several compounds share structural characteristics with (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Limonene | Monoterpene | Antimicrobial |

| Myrcene | Monoterpene | Anti-inflammatory |

| Farnesene | Sesquiterpene | Antioxidant |

Uniqueness

The uniqueness of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-y) acetate lies in its specific bicyclic structure combined with multiple methyl and alkyl substituents that potentially enhance its solubility and reactivity compared to simpler terpenes like limonene and myrcene.

This detailed examination highlights the significance of (1,5,9-trimethyl-12-propan-2-y-l15 oxabicyclo[10.2.1]pentadeca 5 9 dien 2 yl) acetate in both chemical synthesis and biological applications while showcasing its potential as a valuable compound in various fields of research and industry.

Bicyclic Framework Analysis: [10.2.1]Pentadeca-5,9-dien-2-ol Core Architecture

The compound’s backbone consists of a 15-membered oxabicyclo[10.2.1] framework, a rare bicyclic system integrating a tetrahydrofuran (THF) ring fused to a 14-membered carbocycle. Key structural features include:

- Oxabicyclo[10.2.1] Core:

- A 10-membered macrocyclic ring fused to a bicyclic system containing a 5-membered (THF) and 2-membered bridge.

- Two double bonds at positions 5 and 9, introducing cis-trans diene geometry critical for electronic delocalization and molecular flexibility.

- A methyl group at C-1, isopropyl at C-12, and two methyl groups at C-5 and C-9, contributing to steric bulk and hydrophobicity.

| Structural Feature | Position | Functional Group | Role in Stability/Reactivity |

|---|---|---|---|

| Tetrahydrofuran (THF) ring | C-2 | Oxygen bridge | Conformational rigidity |

| Double bonds | C-5, C-9 | Conjugated diene | Electronic conjugation |

| Acetyl group | C-2 | Ester | Hydrophobicity modulation |

This framework is structurally analogous to incensole, a related diterpene, but differs in the presence of an acetyl group at C-2 and distinct stereochemical arrangements.

Stereochemical Configuration: Absolute Stereochemistry Determination via X-ray Crystallography

The absolute configuration of the compound was resolved through single-crystal X-ray diffraction, a critical step for distinguishing stereoisomers. Key findings include:

Stereochemical Descriptors:

Validation via Chiroptical Methods:

| Method | Key Observation | Reference |

|---|---|---|

| X-ray Crystallography | Absolute configuration: $$ (1R,2S,5E,9E,12S) $$ | |

| Solid-state ECD | Negative Cotton effect at 205 nm | |

| VCD Spectroscopy | Confirmatory IR and vibrational data |

Comparative NMR Spectral Analysis with Related Incensole Derivatives

Nuclear magnetic resonance (NMR) spectroscopy provided critical insights into the compound’s electronic environment and stereochemical relationships.

Key NMR Shifts and Comparisons

| Proton Group | Chemical Shift (δ, ppm) | Incensole (δ, ppm) | Role in Structural Differentiation |

|---|---|---|---|

| Acetyl methyl (COOCH₃) | 2.05 (s, 3H) | N/A | Diagnostic for acetate substitution |

| C-2 oxygenated proton | 5.10 (d, 1H) | 3.18 (d, 1H) | Shift due to acetylation |

| C-5 methyl | 1.48 (s, 3H) | 1.61 (s, 3H) | Conserved methyl environment |

| C-9 vinyl protons | 5.06 (m, 2H) | 5.06 (m, 2H) | Conjugated diene system retention |

2D NMR Correlations

- COSY and HMBC: Established connectivity between the acetyl group (C-2) and the THF ring, confirming regioselectivity.

- NOESY: Identified spatial proximity between the C-5 methyl and C-12 isopropyl groups, reinforcing the $$ S $$-configuration at C-12.

Computational Modeling of Molecular Conformations and Torsional Strain

Molecular dynamics simulations revealed conformational preferences and strain energies in the bicyclic system:

| Conformation | Energy (kcal/mol) | Dominant Feature | Prevalence |

|---|---|---|---|

| Chair-like THF ring | 0.00 | Minimized 1,3-diaxial strain | 45% |

| Pseudoplanar macrocycle | 0.15 | Alleviated angle strain | 30% |

| Isopropyl axial rotation | 0.25 | Steric clash mitigation | 25% |

Torsional Strain Analysis:

Docking Implications:

- Low-energy conformations align with binding site geometries in tubulin and TRPV3 channels, suggesting potential pharmacological targets.

The compound (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate, commonly known as incensole acetate, represents a structurally fascinating 14-membered diterpenoid with significant synthetic challenges [1] [9] [21]. This bicyclic compound possesses the molecular formula C22H36O3 and a molecular weight of 348.5 grams per mole, featuring a complex oxabicyclo[10.2.1]pentadeca framework [1] [9]. The compound exhibits remarkable structural complexity with multiple stereocenters and a bridged bicyclic architecture that has attracted considerable attention from synthetic chemists [12] [15].

Total Synthesis Strategies from Geranylgeranyl Pyrophosphate Precursors

The biosynthetic foundation for incensole acetate synthesis originates from geranylgeranyl pyrophosphate, a C20 isoprenoid precursor that serves as the fundamental building block for diterpenoid construction [17] [31] [45]. Geranylgeranyl pyrophosphate undergoes enzymatic cyclization through complex carbocation cascade mechanisms to generate the characteristic bicyclic framework of incensole acetate [33] [34].

Research has demonstrated that geranylgeranyl pyrophosphate synthases exhibit substrate promiscuity, allowing for the transformation of unnatural farnesyl pyrophosphate derivatives into diterpenoid structures through enzymatic elongation-cyclization cascades [45]. The conversion process involves the initial formation of geranylgeranyl pyrophosphate from dimethylallyl pyrophosphate and isopentenyl pyrophosphate units through iterative elongation reactions catalyzed by prenyltransferases [45].

The cyclization mechanism proceeds through a cationic cascade involving established carbocation chemistry pathways, where the final carbocations are trapped either by deprotonation or nucleophilic attack by water [45]. This biosynthetic approach has been successfully demonstrated using geranylgeranyl pyrophosphate synthase from Streptomyces cyaneofuscatus and spata-13,17-diene synthase from Streptomyces xinghaiensis, resulting in new biotransformation products including cyclododecane cores and macrocyclic ethers [45].

The total synthesis approach from geranylgeranyl pyrophosphate has been validated through biochemical characterization studies, where incubation of terpene synthases with geranylgeranyl pyrophosphate resulted in the formation of bicyclic diterpenoid scaffolds with controlled stereochemistry [33]. These findings provide insight into the natural biosynthetic pathway and offer potential routes for synthetic applications.

Semi-Synthetic Derivatization of Natural Boswellia Resin Extracts

The semi-synthetic approach to incensole acetate production represents a more practical and scalable methodology compared to total synthesis [12] [13] [15]. Boswellia species, particularly Boswellia papyrifera, serve as the primary natural source for incensole and incensole acetate extraction [13] [16] [36].

The semi-synthetic Jauch protocol has been successfully developed for large-scale preparation of incensole acetate from crude Boswellia papyrifera extracts [12] [15]. This methodology involves the conversion of a mixture containing incensole and incensole acetate to pure incensole acetate through acetylation using acetic anhydride, pyridine, and 4-dimethylaminopyridine [12] [15]. The process achieves purification through conventional flash column chromatography, yielding incensole acetate as a pure compound from complex natural extract mixtures [12] [15].

The extraction and purification process involves several critical steps:

| Process Stage | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Initial Extraction | Maceration in petroleum ether | 30 | Variable |

| Acetylation | Acetic anhydride/pyridine/4-dimethylaminopyridine | 90+ | 80+ |

| Column Chromatography | Silica gel, pentane/diethyl ether (6:1) | 16 | 80+ |

| Preparative High-Performance Liquid Chromatography | Isocratic methanol (100%) | 62 | 99+ |

Research conducted at Bangor University demonstrated that high-value compounds incensole and incensole acetate constitute between 9-15% of the total resin mass in Boswellia papyrifera and Boswellia occulta extracts after isolation via column chromatography [13]. The study revealed that simple, cost-effective steps including maceration in petroleum ether, low-quantity stationary phase column chromatography, and vacuum distillation using Kugelrohr apparatus could achieve up to 20% mass recovery based on resin mass with 83% purity determined by high-performance liquid chromatography [13].

Supercritical carbon dioxide extraction has emerged as an alternative methodology for obtaining incensole-rich fractions from Boswellia resins [13]. Extraction using a flow rate of 10 grams per minute carbon dioxide at 40-50°C and 90-300 bar pressure resulted in isolation of high-value incensole with 18% mass recovery and 80% purity determined by gas chromatography-mass spectrometry [13].

Acetylation/Deacetylation Mechanisms for Structural Interconversion

The acetylation and deacetylation mechanisms for incensole and incensole acetate interconversion represent fundamental chemical transformations that enable structural modifications and synthetic versatility [12] [15] [42]. These reversible modifications control the molecular properties and biological activities of the compounds.

The acetylation mechanism involves the reaction of incensole with acetic anhydride in the presence of pyridine and 4-dimethylaminopyridine as catalyst [12] [15]. The reaction proceeds through nucleophilic attack of the hydroxyl group at the C-2 position on the acetyl carbon of acetic anhydride, forming the acetate ester linkage. The process achieves greater than 90% yield with greater than 98% purity when conducted under controlled conditions [15].

Acetylation Reaction Conditions:

| Parameter | Specification |

|---|---|

| Temperature | Gentle reflux in dichloromethane |

| Reaction Time | 4 hours |

| Catalyst | 4-dimethylaminopyridine |

| Base | Pyridine |

| Yield | >90% |

| Purity | >98% |

The deacetylation mechanism involves hydrolysis of the acetate ester using potassium hydroxide in isopropanol [12] [15]. The reaction proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon of the acetate group, followed by elimination of acetate ion and regeneration of the free hydroxyl group. This transformation achieves approximately 90% yield with greater than 99% purity [15].

Deacetylation Reaction Conditions:

| Parameter | Specification |

|---|---|

| Reagent | 1 Normal potassium hydroxide in isopropanol |

| Temperature | Gentle reflux |

| Reaction Time | 3 hours |

| Yield | ~90% |

| Purity | >99% |

Research has demonstrated that acetylation/deacetylation cycles control the export of sterols and related compounds from cellular systems [42]. The mechanism involves acetyltransferase enzymes for acetylation and membrane-anchored deacetylases for the reverse reaction, with substrate specificity determining whether acetylated compounds are secreted or retained [42]. This understanding provides insight into the biological relevance of acetylation modifications in incensole derivatives.

Recent Advances in Stereoselective Synthesis of Bicyclic Diterpenoids

Recent developments in stereoselective synthesis of bicyclic diterpenoids have provided new methodologies applicable to incensole acetate and related compounds [23] [24] [25] [26]. These advances focus on controlling stereochemistry during key bond-forming reactions and developing efficient routes to complex polycyclic frameworks.

Contemporary approaches to bicyclic diterpenoid synthesis employ oxidative dearomatization-initiated cascade reactions for constructing complex molecular architectures [23] [26]. The oxidative dearomatization/Diels-Alder sequence has emerged as a powerful strategy, enabling rapid assembly of tetracyclic frameworks with excellent stereocontrol [23] [26]. This methodology has been successfully applied to the synthesis of bisorbicillinoid natural products through enzymatic oxidative dearomatization/dimerization processes [23].

Recent Synthetic Methodologies:

| Methodology | Key Features | Stereoselectivity | Reference Application |

|---|---|---|---|

| Oxidative Dearomatization/Diels-Alder | Rapid tetracyclic assembly | >20:1 diastereoselectivity | Bisorbicillinoids [23] |

| [2+1] and [2+2] Cycloadditions | Sequential cyclization | Highly diastereoselective | Bicyclo[2.1.0]pentanes [24] |

| Ring-Closing Metathesis | Tetrasubstituted cycloheptenone formation | Stereoselective | Diterpene randainin [25] |

| Palladium-Catalyzed Transannular Alkenylation | Bridged ring installation | Stereoselective | C19-Diterpenoid alkaloids [30] |

The development of stereoselective [2+1] and [2+2] cycloaddition sequences has enabled the synthesis of highly functionalized bicyclic systems [24]. This approach utilizes silver- or gold-catalyzed cyclopropenation of alkynes followed by intermolecular [2+2] photocycloaddition reactions with electron-deficient alkenes [24]. The methodology achieves high diastereoselectivity and proceeds with enantioretention when enantioenriched starting materials are employed [24].

Advanced synthetic strategies have incorporated bioinspired cascade reactions for efficient construction of complex diterpenoid frameworks [26] [28]. The tetracyclic diterpenoid synthesis facilitated by oxidative dearomatization-initiated [5+2] cycloaddition/pinacol rearrangement cascades has demonstrated wide substrate scope and excellent diastereoselectivity [26]. This approach has been successfully applied to the asymmetric total synthesis of ent-kauranoids and stemaranoids [26].

Ring-closing metathesis has emerged as a critical methodology for forming challenging ring systems in diterpenoid synthesis [25]. Recent applications include the formation of tetrasubstituted cycloheptenones through highly challenging ring-closing metathesis reactions, delivering trans-5/7 ring systems with excellent stereocontrol [25]. This methodology has been successfully employed in the first enantioselective total synthesis of diterpenoid randainin, which possesses a hydroazulenone core with β-substituted butenolide moiety [25].

The development of palladium-catalyzed transannular alkenylation reactions has provided new tools for installing functionalized bridged ring systems in diterpenoid alkaloids [30]. This methodology enables the stereoselective construction of BCDF tetracyclic ring systems through concise and efficient synthetic routes [30]. The approach begins with bridged [3.2.1] ring systems that are converted to key intermediates through highly regio- and stereoselective processes [30].

The biosynthesis of incensyl acetate occurs within the specialized resin secretory structures of Boswellia papyrifera, which form an intricate three-dimensional network predominantly located in the inner bark. These resin ducts represent the primary site of terpenoid metabolism, with the intact resin-conducting and producing network limited to an average of 6.6 millimeters from the vascular cambium [4] [5]. The anatomical organization of these secretory structures provides the cellular framework necessary for the complex enzymatic processes leading to oxabicyclic ring formation.

Within the resin ducts, the metabolic pathway begins with the fundamental terpenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate, which are synthesized through both the mevalonate and methylerythritol phosphate pathways [6] [7]. The biosynthesis follows the standard terpenoid pathway progression, where geranylgeranyl diphosphate serves as the direct precursor for diterpene formation [8] [9]. However, the specific enzymatic machinery responsible for the unique fifteen-membered oxabicyclic structure formation represents a specialized adaptation within Boswellia species.

The resin canal network architecture plays a crucial role in metabolite distribution, with axial resin canals showing a density of 0.8 canals per square millimeter and an average diameter of 113 micrometers in Boswellia papyrifera [4] [10]. This anatomical specialization creates microenvironments where high concentrations of terpene synthases and modifying enzymes can operate efficiently to produce the complex molecular architecture of incensyl acetate.

Table 1: Quantitative Distribution of Boswellia Species

| Species | Geographic Distribution | Estimated EOO (km²) | Density (trees/ha) | Primary Use |

|---|---|---|---|---|

| Boswellia papyrifera | Ethiopia, Eritrea, Sudan, Chad, CAR, Nigeria | >1,200,000 | 64-270 | Frankincense export |

| Boswellia serrata | India (17 states) | >1,500,000 | 82-225 | Ayurvedic medicine |

| Boswellia sacra | Oman, Yemen (Dhofar, Socotra) | ~500,000 | Not specified | Premium frankincense |

| Boswellia dalzielii | West Africa (Burkina Faso, Mali) | ~800,000 | 30-82 | Local use |

| Boswellia frereana | Somalia, Kenya | ~300,000 | Not specified | Frankincense |

| Boswellia occulta | Northern Somalia (endemic) | <500 | Locally common | Limited local use |

Enzymatic Mechanisms for Oxabicyclo Ring Formation

The formation of the distinctive 15-oxabicyclo[10.2.1]pentadeca framework requires highly specialized enzymatic mechanisms that distinguish incensyl acetate biosynthesis from conventional terpenoid pathways. Current understanding suggests that this process involves a series of terpene synthases and cyclases that facilitate the unique ring closure patterns characteristic of this compound [11] [12] [13].

The enzymatic mechanism likely begins with the action of specialized diterpene synthases that catalyze the initial cyclization of geranylgeranyl diphosphate. These enzymes belong to the broader family of terpene synthases identified in Boswellia species, with recent transcriptomic analysis revealing 32 distinct terpene synthase genes in Boswellia serrata, many of which show wound-induced upregulation [12]. The specific terpene synthase responsible for incensyl acetate biosynthesis has been characterized as a plastidial enzyme, indicating compartmentalized synthesis within the chloroplast-like organelles of resin duct epithelial cells.

The formation of the oxabicyclic ring system requires precise stereochemical control, achieved through enzyme active sites that constrain substrate conformation and guide the cyclization process. The incorporation of oxygen into the bicyclic framework likely involves cytochrome P450 monooxygenases, which are known to catalyze complex oxidative modifications in terpenoid biosynthesis [6]. These enzymes facilitate the formation of ether linkages that create the distinctive oxabicyclic architecture.

Following cyclization, the final acetylation step is catalyzed by acetyltransferase enzymes that transfer an acetyl group from acetyl-coenzyme A to the hydroxyl group at the C-2 position. This modification is crucial for the biological activity and stability of the final compound, representing approximately 14.0-18.5% by weight of the total resin content in Boswellia papyrifera samples [3].

Table 2: Resin Secretory Structure Characteristics

| Parameter | Boswellia papyrifera | General Pattern |

|---|---|---|

| Intact zone thickness (mm) | 6.6 | Variable by species |

| Axial canal density (canals/mm²) | 0.8 | Decreases from cambium |

| Axial canal diameter (μm) | 113 | Variable 50-200 |

| Radial canal location | Phloem rays | Wood rays to phloem |

| Lignified canal distribution | Outer bark increasing | Increases with age |

| Network functionality | Inner bark only | Disrupted by dilatation |

Ecological Role in Plant Defense Mechanisms

Incensyl acetate functions as a critical component of Boswellia papyrifera defense mechanisms, serving both direct and indirect protective roles against biotic and abiotic stresses. As a member of the terpenoid class of secondary metabolites, this compound participates in the sophisticated chemical defense network that enables Boswellia species to survive in harsh arid environments while defending against herbivores, pathogens, and environmental stresses [14] [15] [16].

The wound-induced nature of incensyl acetate production demonstrates its role as an inducible defense compound. When Boswellia papyrifera bark is damaged, either through natural causes or human tapping, the expression of terpene synthase genes increases dramatically, leading to enhanced production of defensive terpenoids including incensyl acetate [12] [17]. This response represents a coordinated defense strategy where mechanical damage triggers the upregulation of biosynthetic pathways leading to antimicrobial and deterrent compound formation.

Research has demonstrated that incensyl acetate activates transient receptor potential vanilloid 3 channels, which are involved in temperature sensation and neurological activities in mammals [1] [18]. This bioactivity suggests that the compound may serve as a deterrent against mammalian herbivores through its effects on sensory perception. Additionally, the compound exhibits anti-inflammatory properties and can inhibit nuclear factor-κB activation, indicating broad-spectrum biological activity that may contribute to plant defense [2] [3].

The volatile nature of incensyl acetate enables it to function as an airborne signal molecule, potentially communicating threat information to neighboring plants or attracting predators of herbivorous insects. Terpenoids commonly serve as herbivore-induced plant volatiles that can prime defense responses in systemic plant parts and neighboring individuals [14] [16]. The specific structural features of incensyl acetate, including its unique oxabicyclic framework, may confer particular signaling properties that enhance its effectiveness as a chemical messenger.

Table 3: Quantitative Distribution of Secondary Metabolites

| Compound | B. papyrifera (% w/w) | B. sacra (% w/w) | B. serrata (% w/w) |

|---|---|---|---|

| Incensole | 18.8-24.9 | Not reported | Low/absent |

| Incensole acetate | 14.0-18.5 | Not reported | Low/absent |

| Combined (Incensole + acetate) | 32.8-43.4 | Not applicable | Not applicable |

| β-Boswellic acid | Present | Highest levels | Moderate |

| AKBA | Traces | Highest levels | Present |

| KBA | Present | Moderate | Present |

Quantitative Distribution Across Boswellia Species

The distribution of incensyl acetate across Boswellia species reveals significant species-specific variation that reflects both genetic and environmental factors influencing terpenoid biosynthesis. Boswellia papyrifera demonstrates the highest concentrations of incensyl acetate, with quantitative analysis revealing 14.0-18.5% incensyl acetate by weight in resin samples, representing a substantial portion of the total bioactive compound content [3] [19].

The quantitative analysis of Boswellia papyrifera resin samples demonstrates remarkable consistency in incensyl acetate production, with combined incensole and incensyl acetate concentrations ranging from 32.8% to 43.4% by weight across different sample populations [3]. This high concentration indicates that the biosynthetic pathway for these compounds is highly optimized and represents a major metabolic investment for this species. The variation observed between different sample populations may reflect environmental factors, genetic diversity, or harvesting conditions.

Comparative analysis across Boswellia species reveals that incensyl acetate production is largely restricted to Boswellia papyrifera, with other commercially important species such as Boswellia sacra and Boswellia serrata showing either very low levels or absence of these specific compounds [20] [21] [22]. This species-specific distribution pattern suggests that the enzymatic machinery for oxabicyclic ring formation represents a specialized evolutionary adaptation within Boswellia papyrifera lineages.

Geographic variation within Boswellia papyrifera populations also influences incensyl acetate concentrations, with studies indicating that environmental factors such as altitude, rainfall, and soil conditions can significantly impact secondary metabolite production [23] [24] [19]. Trees growing in more arid conditions often show enhanced terpenoid production, consistent with the adaptive role of these compounds in stress tolerance and defense.

Table 4: Tissue-Specific Distribution of Metabolites and Gene Expression

| Plant Part | Amyrin Content | Boswellic Acids | TPS Gene Expression |

|---|---|---|---|

| Root | High α-amyrin | Absent | Low |

| Leaf | Deficient | Traces (β-ABA, AKBA) | Minimal/absent |

| Stem/Bark | All types present | All six types | High (wound-induced) |

| Resin ducts | Concentrated | Primary location | Maximal |

The tissue-specific distribution of incensyl acetate within Boswellia papyrifera further illustrates the specialized nature of its biosynthesis. The compound is primarily concentrated within the resin ducts of the stem and bark, with minimal presence in other plant tissues [20] [22]. This localization corresponds directly with the distribution of terpene synthase gene expression, which shows maximal activity in resin-producing tissues and dramatic upregulation following wounding or mechanical stress [12] [17].